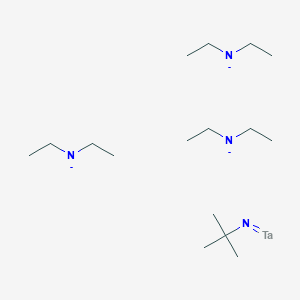
tert-butyliminotantalum;diethylazanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyliminotantalum;diethylazanide: is an organometallic compound with the molecular formula C16H39N4Ta and a molecular weight of 468.46 g/mol . This compound is known for its unique structure, which includes a tantalum center coordinated by three diethylamido groups and one tert-butylimido group . It is typically a colorless to pale yellow liquid that is sensitive to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyliminotantalum;diethylazanide can be synthesized through the reaction of tantalum pentachloride with diethylamine and tert-butylamine under controlled conditions . The reaction typically involves the use of an inert atmosphere to prevent oxidation and hydrolysis of the product . The reaction can be represented as follows:
TaCl5+3HNEt2+HNCMe3→Ta(NMe3)(NEt2)3+5HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyliminotantalum;diethylazanide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form tantalum oxides.
Reduction: Can be reduced to lower oxidation states of tantalum.
Substitution: The diethylamido groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Involves the use of ligands like phosphines or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Tantalum pentoxide (Ta2O5).
Reduction: Lower oxidation state tantalum compounds.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Chemistry: tert-Butyliminotantalum;diethylazanide is used as a precursor in the synthesis of tantalum-based materials, including tantalum nitride, which is used in microelectronics and as a diffusion barrier .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in biomedical devices due to their biocompatibility and stability .
Industry: In the industrial sector, this compound is utilized in the production of high-performance coatings and thin films through processes like atomic layer deposition .
Mechanism of Action
The mechanism of action of tert-butyliminotantalum;diethylazanide primarily involves its role as a precursor in chemical vapor deposition and atomic layer deposition processes. The compound decomposes under specific conditions to form tantalum-containing films, which are essential in various high-tech applications . The molecular targets and pathways involved include the interaction of the compound with substrates to form uniform and adherent coatings .
Comparison with Similar Compounds
- Tantalum tris(diethylamido)-tert-butylimide
- Tantalum tris(diethylamido)-tert-butylimido
Comparison: tert-Butyliminotantalum;diethylazanide is unique due to its specific ligand arrangement, which imparts distinct reactivity and stability compared to other tantalum compounds . Its ability to form high-quality films makes it particularly valuable in advanced material applications .
Properties
IUPAC Name |
tert-butyliminotantalum;diethylazanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUVVCYTHMBYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39N4Ta-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
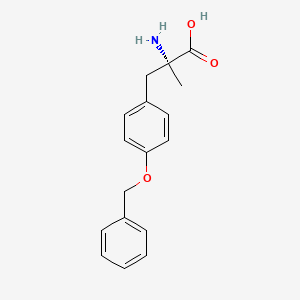
![N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B13388383.png)
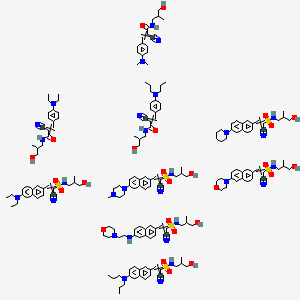
![2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid](/img/structure/B13388393.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B13388401.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B13388403.png)
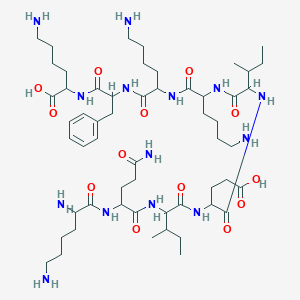
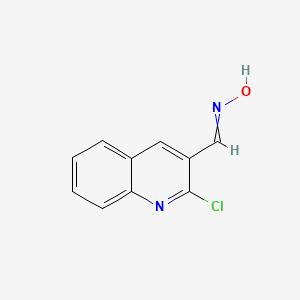
![3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B13388422.png)
![4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13388431.png)
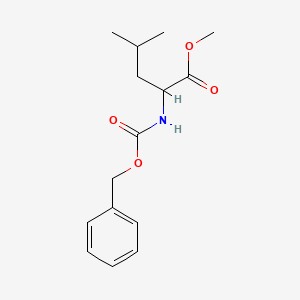
![2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B13388438.png)
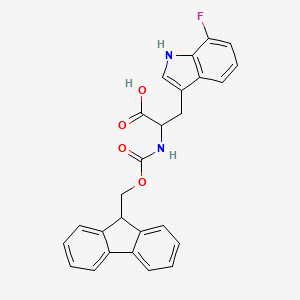
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B13388466.png)
